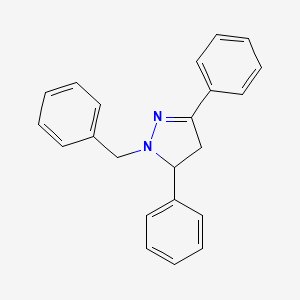
5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Biphenyl and Chlorophenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate biphenyl and chlorophenyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The biphenyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the biphenyl or chlorophenyl rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Applications in materials science, such as the development of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to its biological effects. The biphenyl and chlorophenyl groups may enhance its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-amine: Lacks the biphenyl and chlorophenyl groups.
4-Chlorophenyl-1,3,4-oxadiazole-2-amine: Contains only the chlorophenyl group.
Biphenyl-1,3,4-oxadiazole-2-amine: Contains only the biphenyl group.
Uniqueness
The presence of both biphenyl and chlorophenyl groups in 5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE makes it unique compared to similar compounds. These groups may confer enhanced biological activity, stability, and specificity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H14ClN3O |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H14ClN3O/c21-17-10-12-18(13-11-17)22-20-24-23-19(25-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,24) |
Clé InChI |
QWZJSVPCARFARW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B14944726.png)

![2-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14944756.png)


![4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944779.png)
![4-(3,4-dihydroxy-5-methoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944787.png)

![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)
![3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide](/img/structure/B14944809.png)
![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
![N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)
